N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC21402572
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4O3 |
|---|---|
| Molecular Weight | 310.31 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C16H14N4O3/c1-23-12-8-6-11(7-9-12)17-15(21)10-20-16(22)13-4-2-3-5-14(13)18-19-20/h2-9H,10H2,1H3,(H,17,21) |
| Standard InChI Key | OTFODOGJLPIACZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Structural Characteristics and Physical Properties
N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide possesses a distinctive chemical architecture characterized by three primary structural components: a 4-methoxyphenyl group, an acetamide linker, and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The compound's physical and chemical properties are derived from the specific arrangement and interaction of these structural elements.
Molecular Formula and Weight
Based on analysis of similar benzotriazine derivatives, the estimated molecular properties of N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide are presented in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₃ |
| Molecular Weight | 310.31 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
Structural Features
N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide contains several key structural elements that contribute to its potential biological activity:
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A benzotriazine ring system with a ketone group at the 4-position, which serves as a potential pharmacophore
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An acetamide linker that provides flexibility and hydrogen bonding capabilities
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A 4-methoxyphenyl group that may enhance binding to specific biological targets through aromatic interactions and hydrogen bonding
The presence of these functional groups creates a molecule with multiple sites for potential interaction with biological targets, including hydrogen bond donors and acceptors, aromatic regions for π-stacking, and a flexible linker that allows for conformational adaptation.
Synthesis and Characterization
Characterization Methods
Characterization of N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide would typically involve multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features
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Mass spectrometry to verify molecular weight and fragmentation patterns
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Infrared spectroscopy to identify functional groups such as amide bonds and methoxy groups
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X-ray crystallography to determine three-dimensional structure if crystalline form is available
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High-Performance Liquid Chromatography (HPLC) to assess purity
Physicochemical Properties
Predicted Properties
Based on structural analysis and comparison with similar compounds, the predicted physicochemical properties of N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide are presented in Table 2.
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | ~2.1-2.6 | Moderate lipophilicity, potentially favorable for membrane permeability |
| LogD | ~2.1-2.6 | Distribution coefficient at physiological pH |
| Hydrogen Bond Acceptors | 6 | Influences solubility and binding properties |
| Hydrogen Bond Donors | 1 | Impacts interaction with biological targets |
| Polar Surface Area | ~80-90 Ų | Moderate; may influence membrane permeability |
These values suggest that the compound may possess drug-like properties according to Lipinski's Rule of Five, with potential for good oral bioavailability .
Stability and Reactivity
The compound contains multiple functional groups that influence its stability and reactivity:
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The amide bond is generally stable under physiological conditions
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The methoxy group is typically stable but may undergo demethylation under certain metabolic conditions
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The benzotriazine moiety may be susceptible to nucleophilic attack at the 4-oxo position
Comparison with Related Compounds
Structural Analogs
Table 3 presents a comparison of N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with structurally related compounds identified in the research literature.
Functional Significance of Structural Variations
The structural differences among these analogs have significant implications for their biological activities:
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The addition of a chloro substituent (as in the first analog) typically enhances lipophilicity and may alter binding affinity to specific targets
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The presence of a 2-oxoethyl group (as in the second analog) introduces an additional hydrogen bond acceptor site
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Replacement of the methoxy group with a dimethylamino group (as in the third analog) changes the electronic properties and hydrogen bonding characteristics
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Substitution of the benzotriazin moiety with a benzoxazol group (as in the fourth analog) alters the compound's chemical reactivity and binding profile
Research Challenges and Future Directions
Synthesis Optimization
One of the primary challenges in studying N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is the development of efficient, high-yield synthetic routes. Future research may focus on:
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Green chemistry approaches to reduce environmental impact
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Flow chemistry methods for scale-up production
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Stereoselective synthesis if chiral centers are present in derivatives
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies would be valuable for understanding how structural modifications affect the biological activity of this compound and its derivatives. Key areas for investigation include:
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Systematic variation of substituents on the phenyl ring
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Modification of the linking group between the benzotriazine and phenyl moieties
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Exploration of alternative heterocyclic systems in place of the benzotriazine
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